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Compound of Interest

Compound Name: Ammonia-d3

Cat. No.: B076837 Get Quote

The substitution of hydrogen with deuterium results in notable differences in the physical and

chemical properties of ammonia. These differences are primarily due to the greater mass of

deuterium, which affects bond energies and vibrational frequencies.

Data Presentation: Comparison of Physical Properties
Property Ammonia (NH₃) Deuterated Ammonia (ND₃)

Molar Mass 17.031 g/mol 20.05 g/mol

Boiling Point -33.34 °C (239.81 K) ~ -33 °C (240.15 K)

Melting Point -77.73 °C (195.42 K) ~ -78 °C (195.15 K)

Liquid Density 0.682 g/cm³ (at boiling point) ~0.810 g/cm³ (at boiling point)¹

Standard Enthalpy of

Vaporization (ΔHvap)
23.35 kJ/mol

Data not readily available, but

expected to be slightly higher

than NH₃

¹Calculated based on the density ratio ρND₃/ρNH₃ of 1.187 at any given temperature.

Spectroscopic Properties and Analysis
Spectroscopy is a fundamental tool for the characterization of deuterated ammonia, revealing

key differences in its nuclear and vibrational properties compared to standard ammonia.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, deuterated ammonia is often used as a solvent because it lacks proton signals that

would otherwise obscure the signals from the analyte. When observed directly, the deuterium

nucleus (²H or D) has a nuclear spin of 1, leading to different NMR properties compared to the

proton (spin ½). Successive replacement of hydrogen by deuterium in the ammonium ion

(NH₄⁺) leads to an observable increase in the nitrogen nuclear shielding.

Vibrational Spectroscopy (IR/Raman)
The vibrational modes of a molecule are dependent on the masses of its constituent atoms.

Due to the heavier mass of deuterium, the N-D bonds in deuterated ammonia vibrate at lower

frequencies than the N-H bonds in ammonia. This results in a significant shift of the

corresponding absorption bands to lower wavenumbers in the infrared (IR) and Raman

spectra. For a non-linear molecule like ammonia with N atoms, the number of fundamental

vibrational modes is 3N-6, resulting in 6 modes. However, due to the symmetry of the molecule,

some of these modes are degenerate.

The fundamental vibrational modes for NH₃ and ND₃ are:

Symmetric stretch (ν₁)

Symmetric bend (ν₂, "umbrella" mode)

Asymmetric stretch (ν₃, doubly degenerate)

Asymmetric bend (ν₄, doubly degenerate)

Data Presentation: Comparison of Fundamental
Vibrational Frequencies

Vibrational Mode NH₃ (cm⁻¹) ND₃ (cm⁻¹)

ν₁ (Symmetric Stretch) 3337 2420

ν₂ (Symmetric Bend) 950 748

ν₃ (Asymmetric Stretch) 3444 2555

ν₄ (Asymmetric Bend) 1627 1191
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Experimental Protocol: Spectroscopic Analysis of
Deuterated Ammonia
Objective: To confirm the isotopic purity and identity of a deuterated ammonia sample using

FTIR and NMR spectroscopy.

Materials:

Synthesized deuterated ammonia (ND₃) sample.

FTIR spectrometer with a gas cell.

NMR spectrometer.

Deuterated solvent for NMR (e.g., CDCl₃), if analyzing a derivative.

Methodology:

FTIR Analysis: a. Evacuate the gas cell of the FTIR spectrometer to remove atmospheric

gases. b. Introduce a small amount of the gaseous ND₃ sample into the gas cell. c. Record

the infrared spectrum over a range of 4000-400 cm⁻¹. d. Identify the characteristic absorption

bands for N-D stretching and bending vibrations. Compare the observed frequencies with

literature values to confirm the presence of ND₃ and assess the presence of any N-H

containing impurities (NH₂D, NHD₂).

NMR Analysis: a. For direct analysis of ND₃ as a dissolved gas, a specialized low-

temperature setup may be required. b. More commonly, ND₃ is used as a reagent to

deuterate an organic molecule containing labile protons (e.g., -OH, -NH₂, -COOH). c.

Dissolve the organic compound in a standard deuterated solvent (e.g., CDCl₃) and acquire a

¹H NMR spectrum. d. Add a small amount of ND₃ (or a solution of ND₃ in D₂O) to the NMR

tube. e. After a short incubation period, re-acquire the ¹H NMR spectrum. The disappearance

of signals corresponding to the labile protons confirms their exchange with deuterium,

indirectly verifying the reactivity of the ND₃.

The Kinetic Isotope Effect and Applications in Drug
Development
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A central principle in the application of deuterated compounds is the Kinetic Isotope Effect

(KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between

carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and

typically proceeds at a slower rate than breaking a C-H bond.

Application in Drug Metabolism
In drug development, this effect is strategically employed to improve the metabolic profile of

pharmaceuticals. Many drug molecules are metabolized in the body by cytochrome P450

enzymes, a process that often involves the cleavage of C-H bonds.

By selectively replacing specific hydrogen atoms with deuterium at metabolically vulnerable

sites on a drug molecule, the rate of metabolic breakdown can be significantly reduced. This

can lead to:

Increased drug half-life: The drug remains in the body for a longer period.

Enhanced bioavailability: A greater proportion of the drug reaches the systemic circulation.

Reduced formation of toxic metabolites: If a harmful metabolite is formed via C-H bond

cleavage, deuteration can minimize its production.

Improved safety and efficacy profiles.

This strategy has led to the development and approval of deuterated drugs, offering therapeutic

advantages over their non-deuterated counterparts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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